molecular formula C23H26ClN5O5 B1226496 N-[5-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-4-chloro-2-methylphenyl]-2H-tetrazole-5-carboxamide

N-[5-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-4-chloro-2-methylphenyl]-2H-tetrazole-5-carboxamide

Número de catálogo B1226496
Peso molecular: 487.9 g/mol
Clave InChI: KOMGKDHFTYYZRF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CGP-35949 is a small molecule drug developed by Novartis Pharma AG. It is known for its role as a cysteinyl leukotriene receptor antagonist and phospholipase A2 inhibitor. This compound has been studied for its potential therapeutic applications in treating immune system diseases and respiratory diseases, particularly asthma .

Métodos De Preparación

The synthesis of CGP-35949 involves multiple steps, including the formation of the core structure and subsequent functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound has a molecular formula of C23H26ClN5O5 and a molecular weight of 509.92 g/mol .

Análisis De Reacciones Químicas

CGP-35949 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in CGP-35949.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

CGP-35949 has been extensively studied for its scientific research applications, including:

Mecanismo De Acción

CGP-35949 exerts its effects by antagonizing cysteinyl leukotriene receptors and inhibiting phospholipase A2. This dual mechanism of action helps reduce inflammation and bronchoconstriction, making it a potential therapeutic agent for asthma. The compound specifically targets leukotriene C4 and leukotriene D4 receptors, modulating hepatic metabolism and hemodynamics .

Comparación Con Compuestos Similares

CGP-35949 is unique due to its dual action as a leukotriene receptor antagonist and phospholipase A2 inhibitor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific molecular structures and therapeutic applications.

Propiedades

Fórmula molecular

C23H26ClN5O5

Peso molecular

487.9 g/mol

Nombre IUPAC

N-[5-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-4-chloro-2-methylphenyl]-2H-tetrazole-5-carboxamide

InChI

InChI=1S/C23H26ClN5O5/c1-4-6-16-19(8-7-15(14(3)30)21(16)31)33-9-5-10-34-20-12-18(13(2)11-17(20)24)25-23(32)22-26-28-29-27-22/h7-8,11-12,31H,4-6,9-10H2,1-3H3,(H,25,32)(H,26,27,28,29)

Clave InChI

KOMGKDHFTYYZRF-UHFFFAOYSA-N

SMILES canónico

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C=C(C(=C2)NC(=O)C3=NNN=N3)C)Cl

Sinónimos

CGP 35949
CGP-35949
N-(3-(3-(4-acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-chloro-6-methylphenyl)-1H-tetrazole-5-carboxamide

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.